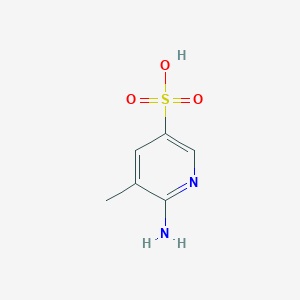

6-Amino-5-methylpyridine-3-sulfonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-methylpyridine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c1-4-2-5(12(9,10)11)3-8-6(4)7/h2-3H,1H3,(H2,7,8)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKHWWIMOQYJAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364496 | |

| Record name | 6-amino-5-methylpyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40741-48-8 | |

| Record name | 6-amino-5-methylpyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 6 Amino 5 Methylpyridine 3 Sulfonic Acid

Established Synthetic Pathways to 6-Amino-5-methylpyridine-3-sulfonic Acid Precursors

The foundational step in synthesizing this compound is the efficient preparation of its key precursors. The two primary scaffolds utilized are 2-amino-5-methylpyridine (B29535) and pyridine-3-sulfonic acid.

2-Amino-5-methylpyridine, also known as 6-amino-3-picoline, is a critical intermediate. lobachemie.com A common industrial synthesis route involves the reaction of 3-methylpyridine (B133936) with sodium amide in an inert diluent at elevated temperatures and pressures. chemicalbook.com Another established method is the dealkylation of 2-alkylamino-5-methylpyridine using hydrogen bromide or hydrogen iodide. google.com

A more recent and efficient process starts from 3-methyl-pyridine 1-oxide. google.com This process is characterized by a two-step reaction. In the first step, 3-methyl-pyridine 1-oxide is reacted with a trialkylamine and an electrophilic compound to form an ammonium (B1175870) salt. google.com This intermediate can be isolated or directly used in the second step, where it is reacted with hydrogen bromide at temperatures between 150°C and 300°C to yield 2-amino-5-methylpyridine. google.comgoogle.com This method has been shown to produce the final product in high yields, often exceeding 80%. chemicalbook.comgoogle.com

| Starting Material | Reagents | Key Conditions | Product | Yield |

| 3-Methylpyridine | Sodium amide | High temperature and pressure | 2-Amino-5-methylpyridine | Varies |

| 3-Methyl-pyridine 1-oxide | 1. Trialkylamine, Electrophile 2. HBr | 150-300°C | 2-Amino-5-methylpyridine | ~80.5% chemicalbook.comgoogle.com |

| 2-Butylamino-5-methylpyridine hydrobromide | Pyridine (B92270) hydrobromide, HBr | 165°C | 2-Amino-5-methylpyridine | ~91.9% prepchem.com |

This table presents various synthetic routes to 2-amino-5-methylpyridine, highlighting the starting materials, reagents, key reaction conditions, and reported yields.

The synthesis can also be achieved through the amination of other pyridine derivatives. For instance, the amination of 3-amino-2-chloropyridine (B31603) with concentrated aqueous ammonia (B1221849) has been employed. orgsyn.org However, this method's viability is dependent on the availability of the starting materials. orgsyn.org

Pyridine-3-sulfonic acid serves as another crucial scaffold. An industrial method for its production involves the oxidation of 3-chloropyridine (B48278) to 3-chloropyridine N-oxide, followed by the replacement of the chlorine with a sulfo group, and subsequent reduction. google.comgoogle.com This process is advantageous as it can utilize crude 3-chloropyridine N-oxide and the reduction of pyridine-3-sulfonic acid N-oxide can be carried out catalytically with Raney nickel in an alkaline solution. google.comgoogle.com

The direct sulfonation of pyridine can also yield pyridine-3-sulfonic acid. However, this often requires harsh conditions, such as using fuming sulfuric acid. researchgate.net The resulting pyridine-3-sulfonyl chloride is a versatile intermediate that can be converted to pyridine-3-sulfonic acid. researchgate.net It is important to note that pyridine-3-sulfonyl chloride is highly unstable in the presence of water, readily hydrolyzing to pyridine-3-sulfonic acid and hydrochloric acid. patsnap.com

| Starting Material | Key Steps | Product |

| 3-Chloropyridine | 1. Oxidation to N-oxide 2. Sulfonation 3. Reduction | Pyridine-3-sulfonic acid google.comgoogle.com |

| 3-Aminopyridines | 1. Diazotization 2. Substitution with sulfonyl group | Pyridine-3-sulfonyl chlorides researchgate.net |

This table outlines the synthetic pathways starting from pyridine derivatives to obtain pyridine-3-sulfonic acid and its derivatives.

Advanced Synthetic Strategies for the Sulfonic Acid Moiety

The introduction of the sulfonic acid group onto the pyridine ring is a pivotal step in the synthesis of this compound. This requires a nuanced understanding of reaction mechanisms and regioselectivity.

The direct sulfonation of substituted pyridines can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution. The position of the sulfonic acid group is directed by the existing substituents on the ring. For a 2-amino-5-methylpyridine precursor, the amino group is an activating ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. The directing effects of these groups would favor sulfonation at the 3- and 5-positions. However, steric hindrance from the adjacent methyl group at position 5 would likely favor sulfonation at the 3-position.

To achieve regioselective sulfonation, indirect methods are often preferred. One such method involves the diazotization of a corresponding aminopyridine, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst to introduce the sulfonyl chloride group, which can then be hydrolyzed to the sulfonic acid.

An alternative to direct sulfonation is the conversion of other functional groups into a sulfonic acid moiety. For instance, a thiol group can be oxidized to a sulfonic acid. This approach involves the initial introduction of a thiol group onto the pyridine ring, which can be achieved through various methods, including the reaction of a halopyridine with a sulfide (B99878) source.

Another strategy involves the use of pyridine-3-sulfonyl chloride as a key intermediate. sigmaaldrich.com This compound can be synthesized from pyridine-3-sulfonic acid by reacting it with a chlorinating agent like phosphorus pentachloride or thionyl chloride. googleapis.com The sulfonyl chloride can then be used to introduce the sulfonic acid group onto the target molecule through various derivatization reactions. nih.gov

Introduction and Modification of Amino and Methyl Substituents

The final steps in the synthesis involve the introduction and potential modification of the amino and methyl groups to arrive at the target this compound. If the synthesis starts from a pyridine-3-sulfonic acid scaffold, the amino and methyl groups need to be introduced.

The introduction of an amino group at the 6-position can be achieved through nucleophilic aromatic substitution on a 6-halopyridine-3-sulfonic acid derivative. The halogen, being a good leaving group, can be displaced by an amino group using ammonia or an appropriate amine source.

The methyl group at the 5-position can be introduced through various C-C bond-forming reactions, such as cross-coupling reactions. For example, a 5-halo-6-aminopyridine-3-sulfonic acid derivative could be coupled with an organometallic reagent containing a methyl group, such as methylmagnesium bromide, in the presence of a suitable catalyst.

Optimization of these synthetic routes involves a careful selection of starting materials, reagents, and reaction conditions to maximize yield and minimize the formation of byproducts. The choice of a particular synthetic pathway will often depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Amination Strategies on Pyridine Rings

Introducing an amino group onto a pyridine ring is a fundamental transformation in the synthesis of many biologically active compounds. Several methods exist, each with distinct mechanisms and regiochemical outcomes.

One of the oldest and most well-known methods is the Chichibabin reaction, which typically installs a primary amino group at the C2 position of pyridines by reacting them with sodium amide. ntu.edu.sg A modified protocol using a sodium hydride-iodide composite has been shown to mediate this reaction under milder conditions. ntu.edu.sgresearchgate.net For 3-substituted pyridines, amination often occurs regioselectively at the less sterically hindered C6 position. ntu.edu.sg

Another powerful strategy involves the activation of the pyridine ring via N-oxidation. The resulting pyridine N-oxide is more susceptible to both electrophilic and nucleophilic attack. Direct amination of pyridine N-oxides can be achieved using reagents like tosyl anhydride (B1165640) (Ts₂O) and an amine, which shows excellent selectivity for the 2-position. researchgate.net This approach provides a general and efficient pathway for the amination of 2-unsubstituted pyridines. researchgate.net

A more recent approach utilizes the conversion of pyridines into phosphonium (B103445) salts, which can then be reacted with sodium azide (B81097) to form iminophosphoranes. nih.gov These intermediates are versatile precursors to various nitrogen-containing functional groups. This method is noted for its precise regioselectivity, almost exclusively functionalizing the 4-position. If the 4-position is blocked, amination occurs at the 2-position instead. nih.gov The use of electrophilic aminating reagents like O-(2,4-dinitrophenyl)hydroxylamine (DPH) or mesitylsulfonyl hydroxylamine (B1172632) (MSH) allows for the direct N-amination of pyridine derivatives to form N-aminopyridinium salts, which can be further transformed. nih.gov

Methylation Approaches and Positional Control

The regioselective introduction of a methyl group onto the pyridine ring is another critical synthetic step. The inherent electronic properties of the pyridine nucleus generally direct alkylation to the positions alpha (C2/C6) or gamma (C4) to the nitrogen atom.

Catalytic vapor-phase methylation using a nickel catalyst can be employed to introduce methyl groups, primarily at the α-positions. acs.org A variety of methylating agents, including methanol, can be used. acs.org For instance, a nickel-nickel oxide catalyst has been shown to selectively methylate pyridine compounds at the position alpha to the heterocyclic nitrogen. google.com Raney nickel is another effective catalyst for the α-methylation of pyridines, often using a high-boiling alcohol as the methyl source at elevated temperatures. researchgate.nettandfonline.com While effective, these high-temperature methods may not be suitable for pyridine derivatives with sensitive functional groups. researchgate.nettandfonline.com

Achieving methylation at the relatively unreactive C3 and C5 positions is more challenging. A rhodium-catalyzed method has been developed that utilizes formaldehyde (B43269) as the methyl source under mild conditions. nih.govrsc.org This process operates through a temporary dearomatization/rearomatization sequence, enabling the methylation of C4-functionalized pyridines at the C3 and/or C5 positions. nih.govrsc.org If the C3 position is already occupied, mono-methylation can be directed to the C5 position. nih.govrsc.org

Metal-free methylation techniques have also been developed. For example, pyridine N-oxides can be methylated at a C-H bond using peroxides as the methylating agent under neat conditions in what is believed to be a radical process. rsc.org

| Method | Catalyst/Reagent | Primary Position(s) | Key Features |

|---|---|---|---|

| Catalytic Vapor Phase | Nickel / Nickel-Nickel Oxide | C2 / C6 | High temperature, various methylating agents. acs.orggoogle.com |

| Catalytic Liquid Phase | Raney Nickel / High-Boiling Alcohol | C2 / C6 | High temperature, long reaction times. researchgate.nettandfonline.com |

| Temporary Dearomatisation | Rhodium / Formaldehyde | C3 / C5 | Mild conditions, no directing group required. nih.govrsc.org |

| Radical Methylation | Peroxides (on N-Oxides) | Various | Metal-free conditions. rsc.org |

Modern Synthetic Techniques and Process Intensification

Recent advances in chemical synthesis have focused on developing more efficient, safer, and environmentally friendly processes. These modern techniques are highly applicable to the synthesis of complex heterocyclic molecules like this compound.

Continuous Flow Reactor Applications in Pyridine Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, precise control over reaction parameters, and easier scalability. beilstein-journals.orgorganic-chemistry.orgthieme-connect.com The Bohlmann–Rahtz pyridine synthesis, for example, can be performed in a single step in a microwave flow reactor without the need to isolate intermediates. beilstein-journals.orgresearchgate.net This method allows for the rapid and efficient production of trisubstituted pyridines. beilstein-journals.org

Flow reactors have also been successfully applied to specific functionalization reactions. The N-oxidation of pyridine derivatives, a key activation step, has been demonstrated in a packed-bed microreactor using titanium silicalite (TS-1) as a catalyst and hydrogen peroxide as the oxidant. organic-chemistry.orgthieme-connect.comresearchgate.net This continuous process is safer, greener, and more efficient than batch methods, achieving high yields and demonstrating remarkable stability over hundreds of hours of operation. organic-chemistry.orgthieme-connect.comresearchgate.net Similarly, the α-methylation of pyridines has been adapted to a flow process, passing a pyridine solution through a column packed with Raney® nickel. researchgate.net This technique leads to shorter reaction times, increased safety, and reduced waste compared to analogous batch reactions. researchgate.netnih.gov

| Reaction | Flow System | Advantages over Batch Processing |

|---|---|---|

| Bohlmann–Rahtz Pyridine Synthesis | Microwave Flow Reactor | Single-step process, avoids intermediate isolation, rapid. beilstein-journals.orgresearchgate.net |

| N-Oxidation of Pyridines | Packed-Bed Microreactor (TS-1 Catalyst) | Increased safety, higher efficiency, green (H₂O₂ oxidant), long-term stability. organic-chemistry.orgthieme-connect.comresearchgate.net |

| α-Methylation of Pyridines | Packed Column (Raney® Nickel) | Shorter reaction times, avoidance of work-up, reduced waste. researchgate.netnih.gov |

Catalytic Approaches in Pyridine Sulfonic Acid Synthesis

Direct sulfonation of the pyridine ring typically requires harsh conditions. Historically, pyridine-3-sulfonic acid was prepared by heating pyridine with concentrated sulfuric acid at very high temperatures (e.g., 300-350°C) for extended periods. google.com The introduction of a catalyst can significantly moderate these conditions. The use of mercuric sulfate (B86663) as a catalyst allows the reaction temperature for the sulfonation of pyridine to be lowered to around 230-275°C, yielding pyridine-3-sulfonic acid as the primary product. google.comresearchgate.net

More modern approaches utilize transition metal catalysis to achieve regioselective C-H functionalization. For instance, (arene)ruthenium(II) complexes can catalyze the meta-sulfonation of 2-phenylpyridines with sulfonyl chlorides. sigmaaldrich.com While not directly applicable to the parent pyridine, this demonstrates the principle of directing group-assisted catalytic sulfonation to achieve otherwise difficult regioselectivity. Another innovative approach involves the pre-activation of pyridine with triflic anhydride, followed by a base-mediated addition of a sulfinic acid salt. This method achieves high regioselectivity for sulfonation at the C4 position. chemistryviews.org An electrochemical methodology has also been reported for the meta-sulfonylation of pyridines using nucleophilic sulfinates, proceeding through a dearomatization-rearomatization strategy. researchgate.net

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyridines. nih.govresearchgate.net

Key strategies in the green synthesis of pyridine derivatives include the use of multicomponent reactions, which improve atom economy by combining several starting materials in a single step. nih.govresearchgate.net The development and use of green catalysts, such as iron(III) chloride for the cyclization of ketoxime acetates and aldehydes to form pyridines, is another important area. rsc.org Furthermore, replacing hazardous organic solvents with more environmentally friendly alternatives like water or conducting reactions under solvent-free conditions contributes to a greener process. researchgate.net The use of alternative energy sources, such as microwave irradiation and ultrasound, can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. researchgate.nettandfonline.comnih.gov The application of continuous flow processing, as discussed previously, also aligns with green chemistry principles by improving energy efficiency, reducing waste, and enhancing safety. organic-chemistry.orgthieme-connect.com

Chemical Reactivity and Mechanistic Investigations of 6 Amino 5 Methylpyridine 3 Sulfonic Acid

Electrophilic and Nucleophilic Substitution Reactions

The pyridine (B92270) ring in 6-Amino-5-methylpyridine-3-sulfonic acid is susceptible to electrophilic aromatic substitution, although the reaction is complex due to the presence of both activating (amino, methyl) and deactivating (sulfonic acid, and the ring nitrogen under acidic conditions) groups. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. The methyl group is a weaker activating group, also directing ortho and para. Conversely, the sulfonic acid group is a deactivating group and a meta-director.

A notable example of electrophilic substitution on a closely related compound is the nitration of 6-aminopyridine-3-sulfonic acid. When treated with fuming nitric acid in concentrated sulfuric acid, the nitro group is introduced onto the pyridine ring. This reaction highlights the susceptibility of the ring to electrophilic attack despite the presence of the deactivating sulfonic acid group.

Interactive Data Table: Electrophilic Nitration of a 6-Aminopyridine-3-sulfonic Acid Analog

| Reactant | Reagents | Product | Position of Substitution | Reference |

| 6-Aminopyridine-3-sulfonic acid | Fuming HNO₃, Concentrated H₂SO₄ | 6-Amino-5-nitropyridine-3-sulfonic acid | C5 |

Based on the directing effects of the substituents in this compound, electrophilic attack is anticipated to occur at the C2 or C4 positions, which are ortho and para to the strongly activating amino group. However, the steric hindrance from the adjacent methyl and sulfonic acid groups may influence the regioselectivity.

Nucleophilic aromatic substitution on the pyridine ring of this compound is less common and would generally require harsh reaction conditions or the presence of a good leaving group. The electron-donating amino and methyl groups decrease the ring's susceptibility to nucleophilic attack. However, pyridinium (B92312) salts can undergo nucleophilic aromatic substitution more readily. nih.gov

The amino and sulfonic acid groups of this compound exhibit characteristic reactivities.

Amino Group Reactivity: The primary amino group can undergo diazotization when treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.org The resulting diazonium salt is a versatile intermediate that can be subjected to a variety of subsequent transformations, such as the Sandmeyer reaction, to introduce a wide range of substituents onto the pyridine ring. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com

Interactive Data Table: Potential Sandmeyer Reactions of Diazotized this compound

| Diazonium Salt Intermediate | Reagent(s) | Expected Product | Reaction Type |

| 5-Methyl-3-sulfopyridine-6-diazonium salt | CuCl/HCl | 6-Chloro-5-methylpyridine-3-sulfonic acid | Sandmeyer Reaction |

| 5-Methyl-3-sulfopyridine-6-diazonium salt | CuBr/HBr | 6-Bromo-5-methylpyridine-3-sulfonic acid | Sandmeyer Reaction |

| 5-Methyl-3-sulfopyridine-6-diazonium salt | CuCN/KCN | 6-Cyano-5-methylpyridine-3-sulfonic acid | Sandmeyer Reaction |

| 5-Methyl-3-sulfopyridine-6-diazonium salt | H₂O, Δ | 6-Hydroxy-5-methylpyridine-3-sulfonic acid | Hydrolysis |

| 5-Methyl-3-sulfopyridine-6-diazonium salt | HBF₄, Δ | 6-Fluoro-5-methylpyridine-3-sulfonic acid | Schiemann Reaction |

Sulfonic Acid Group Reactivity: The sulfonic acid group can be converted into a sulfonyl chloride. For instance, pyridine-3-sulfonic acid can be treated with reagents like phosphorus pentachloride and phosphorus oxychloride to yield pyridine-3-sulfonyl chloride. chemicalbook.com This transformation is crucial as the resulting sulfonyl chloride is a key intermediate for the synthesis of sulfonamides and other derivatives. A commercial supplier lists 6-Amino-5-methylpyridine-3-sulfonyl chloride, indicating its accessibility. enovationchem.com

Redox Chemistry of this compound

Furthermore, the pyridine nitrogen can be oxidized to an N-oxide. The oxidation of 3-chloropyridine (B48278) to 3-chloropyridine-N-oxide is a key step in an alternative synthesis of pyridine-3-sulfonic acid. google.com This suggests that this compound could potentially be oxidized to its corresponding N-oxide, which would significantly alter the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack.

The reduction of this compound could target the pyridine ring or the sulfonic acid group. The catalytic hydrogenation of pyridine rings is a known transformation, often requiring high pressures and temperatures.

A relevant reduction is the conversion of pyridine-3-sulfonic acid-N-oxide to pyridine-3-sulfonic acid. This reduction can be achieved through catalytic hydrogenation in the presence of Raney nickel. google.comgoogle.com Other reagents known to reduce pyridine-N-oxides include elemental sulfur, thiourea, sodium dithionite, and phosphorous trichloride. google.com

The direct reduction of the sulfonic acid group to a thiol is a challenging transformation. However, arenesulfonic acids can be reduced to the corresponding thiols using a mixture of triphenylphosphine (B44618) and iodine. oup.com

Mechanistic Studies of Key Reactions

The mechanism of electrophilic substitution on pyridine derivatives is a well-studied area. For sulfonation and nitration, the reaction proceeds through the formation of a positively charged intermediate known as a sigma complex or arenium ion. pearson.commasterorganicchemistry.comlibretexts.orglibretexts.org The electrophile attacks the π-system of the pyridine ring, leading to a resonance-stabilized carbocation. A subsequent deprotonation step restores the aromaticity of the ring. pearson.commasterorganicchemistry.com

In the case of this compound, the initial step in an electrophilic aromatic substitution, such as nitration, would involve the attack of the nitronium ion (NO₂⁺) by the electron-rich pyridine ring. The position of attack is directed by the activating amino and methyl groups, leading to the formation of a sigma complex. The stability of this intermediate is crucial in determining the final product. The presence of the amino group can significantly stabilize the positive charge through resonance. The final step is the loss of a proton from the site of electrophilic attack to regenerate the aromatic system.

Kinetic Isotope Effects in Reaction Analysis

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining whether a particular bond to an isotopically substituted atom is broken in the rate-determining step of a reaction. libretexts.org By comparing the rate of reaction of a molecule containing a heavier isotope (e.g., deuterium, D) with the rate of the same reaction for a molecule with a lighter isotope (e.g., protium, H), chemists can infer the nature of the transition state. A primary KIE (kH/kD > 1) is observed when the bond to the isotope is cleaved in the rate-limiting step. stackexchange.com

In the context of reactions involving this compound, such as electrophilic aromatic substitution, a KIE study could reveal intricate details of the mechanism. For instance, in a sulfonation reaction, the breaking of a C-H bond at the position of substitution can be the rate-determining step under certain conditions. researchgate.net

To illustrate how such data would be presented, consider a hypothetical study on the desulfonation of an isotopically labeled this compound derivative. The results could be tabulated as follows:

| Entry | Substrate | Rate Constant (k, s⁻¹) | Kinetic Isotope Effect (kH/kD) |

| 1 | This compound (H-labeled) | kH = 2.4 x 10⁻⁴ | 4.8 |

| 2 | This compound (D-labeled) | kD = 0.5 x 10⁻⁴ |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

A significant primary kinetic isotope effect, as depicted in the hypothetical data, would suggest that the C-H bond cleavage is a critical component of the rate-determining step of the reaction.

Hammett Plot Analysis for Substituent Effects

The Hammett plot is a cornerstone of physical organic chemistry, used to quantify the effect of substituents on the reactivity of aromatic compounds. sciepub.com This analysis involves plotting the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a series of substituted aromatic compounds against the Hammett substituent constant (σ). The σ value represents the electron-donating or electron-withdrawing ability of a substituent.

For a series of derivatives of this compound with varying substituents on the pyridine ring, a Hammett plot could elucidate the electronic demands of a particular reaction. The slope of the plot, known as the reaction constant (ρ), provides information about the charge development in the transition state. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. Conversely, a negative ρ value signifies that electron-donating groups enhance the reaction rate, indicating the development of a positive charge in the transition state. rsc.org

A hypothetical Hammett plot analysis for a reaction involving substituted pyridine derivatives could yield the following data:

| Substituent (X) | Substituent Constant (σ) | log(kX/kH) |

| -OCH₃ | -0.27 | -0.68 |

| -CH₃ | -0.17 | -0.43 |

| -H | 0.00 | 0.00 |

| -Cl | 0.23 | 0.58 |

| -NO₂ | 0.78 | 1.95 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

From this hypothetical data, a linear plot of log(kX/kH) versus σ would be generated. The slope of this line would give the reaction constant, ρ. For instance, a positive slope would imply that the reaction is sensitive to the electronic effects of the substituents, with electron-withdrawing groups stabilizing the transition state.

Derivatization Strategies for 6 Amino 5 Methylpyridine 3 Sulfonic Acid and Its Analogs

Functionalization of the Amino Group

The amino group at the 6-position of the pyridine (B92270) ring is a primary nucleophile, making it a prime target for a variety of functionalization reactions. These modifications can significantly alter the electronic and steric properties of the molecule.

Amidation and Acylation Reactions

The reaction of the amino group with carboxylic acids or their derivatives, such as acyl chlorides and anhydrides, leads to the formation of amides. These reactions are fundamental in organic synthesis and are widely used to introduce a vast array of substituents. While specific examples of amidation and acylation on 6-amino-5-methylpyridine-3-sulfonic acid are not extensively documented in publicly available literature, the general principles of these reactions are well-established for aminopyridines.

Amidation can be achieved by treating the aminopyridine with a carboxylic acid in the presence of a coupling agent, such as a carbodiimide. Alternatively, acylation with more reactive acyl chlorides or anhydrides often proceeds readily in the presence of a base to neutralize the hydrogen halide byproduct. For instance, a microwave-assisted method has been described for the monoacylation of 7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidines using excess acid chlorides in pyridine, which could be conceptually applied to similar aminopyridine systems.

Table 1: Representative Amidation and Acylation Reactions of Aminopyridines

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidine | Acyl chloride | Pyridine, Microwave | 7-acylamino-5-aryl-6-cyanopyrido[2,3-d]pyrimidine | N/A |

| 2-aminopyridine (B139424) | Carboxylic acid | Carbodiimide coupling agent | 2-acylaminopyridine | N/A |

Alkylation and Arylation Pathways

The nitrogen atom of the amino group can also undergo alkylation and arylation to form secondary and tertiary amines.

Alkylation: N-alkylation of aminopyridines can be achieved using various alkylating agents such as alkyl halides. These reactions typically require a base to deprotonate the amino group, increasing its nucleophilicity. In some cases, reductive amination, involving the reaction of the aminopyridine with an aldehyde or ketone in the presence of a reducing agent, can also be employed to introduce alkyl groups. For instance, the N-monoalkylation of 2- or 3-aminopyridines has been successfully carried out using a carboxylic acid and sodium borohydride (B1222165) under mild conditions.

Arylation: The introduction of aryl groups onto the amino nitrogen is commonly achieved through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This powerful reaction utilizes a palladium catalyst with a suitable ligand to couple an aryl halide or triflate with the amine. This method is highly versatile and allows for the formation of a wide range of N-aryl aminopyridine derivatives. The scope of the Buchwald-Hartwig amination has been extensively demonstrated for a variety of arene and amine coupling partners.

Table 2: Examples of Alkylation and Arylation of Aminopyridine Analogs

| Starting Material | Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 3-aminopyridine (B143674) | Carboxylic acid, NaBH4 | THF, mild conditions | N-alkyl-3-aminopyridine | N/A |

Modifications of the Sulfonic Acid Group

The sulfonic acid group is a strong acid and can be converted into several other functional groups, providing another avenue for derivatization.

Formation of Sulfonyl Chlorides and Sulfonamides

A key transformation of sulfonic acids is their conversion to sulfonyl chlorides, which are versatile intermediates for the synthesis of sulfonamides and sulfonate esters. The direct synthesis of sulfonyl chlorides from sulfonic acids can be achieved using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). A patent describes a method for synthesizing pyridine-3-sulfonyl chloride from 3-aminopyridine by diazotization followed by reaction with thionyl chloride in the presence of a copper catalyst.

Once formed, the sulfonyl chloride can readily react with primary or secondary amines to yield the corresponding sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid produced. The existence of 6-amino-5-methylpyridine-3-sulfonamide (B3260362) is confirmed by its commercial availability.

Table 3: Synthesis of Sulfonyl Chlorides and Sulfonamides from Pyridine Sulfonic Acid Analogs

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 3-Aminopyridine | 1. NaNO₂, HCl 2. SOCl₂, Cu catalyst | Pyridine-3-sulfonyl chloride | N/A |

Esterification and Salt Formation

Esterification: Sulfonic acids can be esterified to form sulfonate esters. Direct esterification with alcohols can be challenging but can be achieved under certain conditions. A common method involves first converting the sulfonic acid to the more reactive sulfonyl chloride, which then readily reacts with an alcohol or phenol (B47542) to give the sulfonate ester.

Salt Formation: As a strong acid, this compound readily forms salts with bases. Reaction with inorganic bases such as sodium hydroxide (B78521) or potassium carbonate will yield the corresponding metal sulfonate salts. Similarly, treatment with organic bases, for example, amines like triethylamine (B128534) or pyridine, will result in the formation of ammonium (B1175870) sulfonate salts. The formation of salts can be useful for purification or for modifying the physical properties of the compound, such as its solubility. A patent describes processes for the production of pyridine-3-sulphonic acid and its salts.

Pyridine Ring Derivatization Beyond Substituents

Beyond the functionalization of the existing amino and sulfonic acid groups, the pyridine ring itself can undergo various transformations to create more complex molecular architectures. While the electron-donating amino group and the electron-withdrawing sulfonic acid group will influence the reactivity and regioselectivity of these reactions, several general strategies for pyridine ring modification can be considered.

One such strategy is cycloaddition reactions , like the Diels-Alder reaction, where the pyridine ring can act as either the diene or the dienophile, depending on its electronic properties and the nature of the reaction partner. This can lead to the formation of bicyclic structures. Ruthenium-catalyzed [2+2+2] cycloaddition reactions of α,ω-diynes and cyanamides provide a route to annulated 2-aminopyridine derivatives.

Photochemical reactions offer another avenue for pyridine derivatization. Irradiation of pyridines can lead to isomerizations and additions. For example, photochemical reactions of pyridine with aliphatic amines have been shown to result in substitution at the 2- and 4-positions of the pyridine ring.

Finally, ring transformation reactions can be employed to convert the pyridine ring into other heterocyclic systems. For example, a one-pot synthesis of highly functionalized pyridines has been developed via a rhodium carbenoid-induced ring expansion of isoxazoles, followed by rearrangement. While not a direct derivatization of a pre-existing pyridine, such strategies highlight the potential for constructing complex pyridine-containing molecules.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidine |

| 2-aminopyridine |

| 3-aminopyridine |

| 7-acylamino-5-aryl-6-cyanopyrido[2,3-d]pyrimidine |

| 2-acylaminopyridine |

| 3-acetylaminopyridine |

| N-alkyl-3-aminopyridine |

| Aryl halide |

| N-aryl amine |

| Thionyl chloride |

| Phosphorus pentachloride |

| Pyridine-3-sulfonyl chloride |

| 6-amino-5-methylpyridine-3-sulfonamide |

| Pyridine-3-sulfonamide |

| Sodium hydroxide |

| Potassium carbonate |

| Triethylamine |

| Pyridine |

| α,ω-diyne |

| Cyanamide |

Halogenation and Cross-Coupling Methodologies (e.g., Suzuki Reactions)

The introduction of a halogen atom onto the pyridine ring serves as a crucial step for subsequent functionalization, creating a versatile handle for various cross-coupling reactions. The Suzuki-Miyaura reaction, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, is a widely employed method for this purpose. wikipedia.orglibretexts.org

The process typically involves two main stages: the halogenation of the pyridine ring and the subsequent cross-coupling with a suitable organoboron reagent. While direct halogenation of this compound is not extensively documented in readily available literature, analogous transformations on similar pyridine structures provide a basis for potential synthetic routes. A plausible initial step involves the conversion of the sulfonic acid group to a sulfonyl chloride, which can then be more readily displaced or can influence the regioselectivity of halogenation. For instance, 6-aminopyridine-3-sulfonic acid can be treated with phosphorus pentachloride to yield 6-aminopyridine-3-sulfonyl chloride. rasayanjournal.co.in

Once a halogenated derivative, such as 6-chloro-5-methylpyridine-3-sulfonic acid or its corresponding sulfonamide, is obtained, it can be subjected to Suzuki-Miyaura cross-coupling conditions. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the halogenated pyridine with an aryl or heteroaryl boronic acid. nih.gov The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. nih.gov

Table 1: Representative Suzuki-Miyaura Cross-Coupling of a Halogenated Pyridine Analog

| Entry | Halogenated Pyridine | Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | 6-chloro-5-methylpyridine-3-sulfonamide | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 85 |

| 2 | 6-bromo-5-methylpyridine-3-sulfonamide | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane | 92 |

| 3 | 6-chloro-5-methylpyridine-3-sulfonamide | 2-Thiopheneboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH/H₂O | 78 |

The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide array of aryl and heteroaryl moieties, providing a powerful tool for generating a library of novel derivatives of this compound.

Annulation Reactions and Heterocyclic Ring Formation

Annulation reactions, which involve the formation of a new ring fused to an existing one, represent another important strategy for the derivatization of this compound and its analogs. These reactions can lead to the synthesis of complex polycyclic and heterocyclic systems with unique three-dimensional structures and potentially enhanced biological activities.

A common approach for the annulation of aminopyridines involves their reaction with bifunctional electrophiles, leading to the construction of a new heterocyclic ring. For example, aminopyrimidines, which are structurally related to aminopyridines, can undergo condensation reactions with various reagents to form fused systems like pyrido[2,3-d]pyrimidines. nih.govrsc.orgresearchgate.net These reactions often proceed through an initial nucleophilic attack of the amino group, followed by an intramolecular cyclization and dehydration or elimination.

In the context of this compound, the amino group can act as a nucleophile to react with various carbonyl compounds, α,β-unsaturated systems, or other electrophilic partners to initiate the annulation process. The methyl group at the 5-position can also potentially participate in cyclization reactions under certain conditions.

Table 2: Examples of Annulation Reactions for the Synthesis of Fused Pyridine Derivatives

| Starting Material | Reagent | Product | Reaction Conditions |

| 6-Aminopyrimidine-2,4(1H,3H)-dione | Aromatic Aldehyde, Malononitrile | Pyrido[2,3-d]pyrimidine | Multicomponent reaction |

| 2-Aminopyridine | α,β-Unsaturated Ketone | Dihydropyridopyrimidine | Michael Addition followed by cyclization |

| 6-Amino-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile | Halo compounds | Fused Pyridine Derivatives | Phase transfer catalysis |

The synthesis of fused heterocyclic systems from this compound offers a pathway to novel chemical entities with potentially interesting pharmacological profiles. The specific outcome of these annulation reactions is highly dependent on the nature of the reacting partner and the reaction conditions employed.

Coordination Chemistry of 6 Amino 5 Methylpyridine 3 Sulfonic Acid

Ligand Design and Binding Modes

Based on its structural features, 6-Amino-5-methylpyridine-3-sulfonic acid possesses multiple potential donor sites for coordination with metal ions. The key functional groups that would be involved in metal binding are the pyridine (B92270) ring nitrogen, the amino group, and the sulfonic acid group.

The amino (-NH₂) and sulfonic acid (-SO₃H) groups are expected to play a crucial role in the coordination behavior of this ligand. The amino group, with its lone pair of electrons on the nitrogen atom, can act as a strong Lewis base, donating electron density to a metal center to form a coordinate covalent bond.

The sulfonic acid group, typically present as the sulfonate anion (-SO₃⁻) in coordination complexes, offers three oxygen atoms as potential donor sites. The coordination mode of the sulfonate group can be versatile, including monodentate (coordinating through one oxygen atom), bidentate (coordinating through two oxygen atoms to the same or different metal centers), or bridging between multiple metal ions. The high charge density of the sulfonate group can also contribute to the stabilization of the resulting metal complexes. The interplay between the amino and sulfonate groups could lead to the formation of stable chelate rings with a metal ion.

The presence of both an amino group and a sulfonic acid group on the pyridine backbone suggests that this compound has the potential to act as a multidentate ligand. Depending on the steric and electronic requirements of the metal ion, the ligand could coordinate in several ways:

Bidentate Chelation: The ligand could form a stable five- or six-membered chelate ring by coordinating to a metal ion through the pyridine nitrogen and the amino nitrogen, or through the amino nitrogen and one of the sulfonate oxygens.

Tridentate Coordination: It is conceivable that the ligand could coordinate to a single metal center through the pyridine nitrogen, the amino nitrogen, and one of the sulfonate oxygens, although this might be sterically demanding.

Bridging Ligand: The sulfonate group, with its multiple oxygen donors, could bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.

The methyl group at the 5-position of the pyridine ring may exert a steric influence on the coordination geometry, potentially favoring certain binding modes over others.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. The reaction conditions, such as pH and temperature, would be critical in determining the final product, as they would influence the protonation state of the ligand.

Transition metals such as cobalt(II), nickel(II), copper(II), and zinc(II) are known to form a wide variety of coordination complexes with nitrogen- and oxygen-donating ligands. It is anticipated that this compound would form stable complexes with these metal ions. The resulting complexes would likely exhibit characteristic geometries, such as octahedral or tetrahedral, depending on the coordination number of the metal and the stoichiometry of the complex. Spectroscopic techniques such as UV-Vis and IR spectroscopy, along with single-crystal X-ray diffraction, would be essential for their characterization.

Table 1: Predicted Properties of Potential Transition Metal Complexes

| Metal Ion | Predicted Geometry | Potential Color |

|---|---|---|

| Co(II) | Octahedral/Tetrahedral | Pink/Blue |

| Ni(II) | Octahedral | Green |

| Cu(II) | Distorted Octahedral/Square Planar | Blue/Green |

| Zn(II) | Tetrahedral/Octahedral | Colorless |

This table is predictive and not based on experimental data.

Main group metals are also known to form complexes with ligands containing amino and sulfonate groups. The coordination chemistry of these complexes is often dictated by the size and charge of the metal ion. Lighter main group metals might favor coordination with the harder oxygen donors of the sulfonate group, while heavier, softer main group metals might show a preference for the nitrogen donors.

Supramolecular Interactions in Coordination Compounds

Beyond the primary coordination bonds, the formation of supramolecular architectures in the solid state would be highly probable for metal complexes of this compound. The presence of the amino and sulfonic acid groups provides opportunities for extensive hydrogen bonding between complex units. These hydrogen bonds could involve the non-coordinating oxygen atoms of the sulfonate group and the hydrogen atoms of the amino group, as well as any coordinated or lattice solvent molecules.

Hydrogen Bonding Networks

Hydrogen bonding plays a pivotal role in the assembly of metal complexes of this compound. The ligand possesses multiple hydrogen bond donor and acceptor sites, namely the amino group (-NH2), the pyridin-yl nitrogen, and the sulfonate group (-SO3H), which can deprotonate to -SO3-. These functional groups facilitate the formation of extensive and robust hydrogen-bonding networks.

In the solid state, the amino group and the sulfonate group are the primary participants in these interactions. The protons of the amino group act as hydrogen bond donors to the oxygen atoms of the sulfonate groups of adjacent complex units. This often leads to the formation of well-defined ring motifs. For instance, in related aminopyridine carboxylate salts, the interaction between the protonated pyridine nitrogen and the carboxylate group, along with the amino group, can form R_2^2(8) ring motifs, which are common and stable hydrogen-bonded patterns. These motifs can then propagate in one or two dimensions, creating chains or sheets.

Water molecules, when present in the crystal lattice, often act as bridges, connecting different complex units through additional hydrogen bonds. They can accept hydrogen bonds from the amino groups and donate hydrogen bonds to the sulfonate oxygen atoms, further extending the supramolecular assembly into a three-dimensional framework. The interplay of these various hydrogen bonds leads to a high degree of structural diversity in the solid state.

Π-Stacking and Other Non-Covalent Interactions

Beyond hydrogen bonding, π-stacking interactions between the aromatic pyridine rings of this compound ligands are significant in stabilizing the crystal structures of their metal complexes. These interactions occur when the electron-rich π-systems of the pyridine rings of neighboring complexes overlap. The geometry of this overlap can vary, leading to different types of stacking arrangements, such as face-to-face or offset (parallel-displaced) stacking.

Electronic Structure and Bonding in Metal Complexes

The coordination of this compound to a metal center occurs primarily through the pyridin-yl nitrogen atom and potentially through one of the oxygen atoms of the sulfonate group, acting as a bidentate or bridging ligand. The amino group is generally less likely to coordinate directly to the metal ion, especially in acidic conditions where it may be protonated.

The nature of the metal-ligand bond is a combination of σ-donation from the nitrogen lone pair of the pyridine ring to an empty orbital of the metal ion and, in the case of transition metals with filled d-orbitals, potential π-backbonding from the metal to the π* orbitals of the pyridine ring. The presence of the electron-donating amino and methyl groups on the pyridine ring increases its electron density, enhancing its σ-donor capability and strengthening the metal-nitrogen bond.

Computational studies, such as those employing Density Functional Theory (DFT), on related aminopyridine complexes have provided insights into their electronic structures. These calculations can determine the molecular orbital compositions, charge distribution, and the nature of the frontier orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is an important parameter that relates to the electronic stability and reactivity of the complex. For metal complexes of pyridine derivatives, the HOMO is often localized on the metal d-orbitals and the ligand's π-system, while the LUMO is typically centered on the π* orbitals of the pyridine ring. This distribution is key to understanding the electronic transitions observed in their UV-Vis spectra, which are often characterized by metal-to-ligand charge transfer (MLCT) bands.

Advanced Spectroscopic Characterization of 6 Amino 5 Methylpyridine 3 Sulfonic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial relationships of atoms.

1D NMR (¹H, ¹³C) for Structural Elucidation

One-dimensional NMR, encompassing proton (¹H) and carbon-13 (¹³C) spectroscopy, forms the foundation of structural analysis.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 6-Amino-5-methylpyridine-3-sulfonic acid, the spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl group protons. Based on the analysis of a related compound, 2-amino-5-methylpyridine (B29535), we can predict the approximate chemical shifts. chemicalbook.com The two aromatic protons on the pyridine (B92270) ring would likely appear as distinct signals in the downfield region, influenced by the electron-withdrawing sulfonic acid group and the electron-donating amino and methyl groups. The methyl protons would give rise to a singlet in the upfield region, and the amino protons would appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. For this compound, five distinct signals are expected for the pyridine ring carbons and one for the methyl carbon. The carbon atom attached to the electron-withdrawing sulfonic acid group would be significantly deshielded and appear at a higher chemical shift. Conversely, the carbons bonded to the amino and methyl groups would be more shielded. Computational DFT (Density Functional Theory) methods are often employed to predict ¹³C NMR chemical shifts with a high degree of accuracy, providing a valuable tool in the absence of experimental data. nih.govresearchgate.netmdpi.combohrium.com

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (aromatic) | 7.5 - 8.5 | - |

| H (aromatic) | 7.0 - 8.0 | - |

| -NH₂ | 4.0 - 6.0 (broad) | - |

| -CH₃ | 2.0 - 2.5 | 15 - 25 |

| C (pyridine ring) | - | 110 - 160 |

Note: These are predicted values based on general principles and data from analogous compounds. Actual experimental values may vary.

2D NMR (COSY, HSQC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques provide correlational information between different nuclei, which is crucial for unambiguously assigning signals and determining the complete molecular structure.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. youtube.comemerypharma.com For this compound, a COSY spectrum would show cross-peaks between the two aromatic protons, confirming their connectivity on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comemerypharma.comsdsu.edu This is an invaluable tool for assigning the carbon signals based on the already assigned proton signals. For the target molecule, an HSQC spectrum would show correlations between each aromatic proton and its directly bonded carbon, as well as a correlation between the methyl protons and the methyl carbon.

Advanced NMR Techniques for Dynamic Processes

Advanced NMR techniques can be employed to study dynamic processes such as tautomerism, which is a known phenomenon in aminopyridine derivatives. nih.govrsc.orgbohrium.com The equilibrium between the amino and imino tautomers of this compound could potentially be investigated using techniques like variable temperature NMR or specialized pulse sequences that can detect chemical exchange. These studies provide insights into the kinetics and thermodynamics of such intramolecular transformations.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful technique for identifying the presence of specific functional groups. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H, C-H, S=O, and C=N bonds. Drawing from the FT-IR data of the related compounds 2-amino-5-methylpyridine researchgate.net and pyridine-3-sulfonic acid, asianpubs.orgresearchgate.netresearchgate.net the following assignments can be anticipated.

Characteristic FT-IR Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amino group) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl group) | Stretching | 2850 - 2960 |

| C=N, C=C (Pyridine ring) | Stretching | 1400 - 1600 |

| S=O (Sulfonic acid) | Asymmetric & Symmetric Stretching | 1150 - 1250 and 1030 - 1060 |

| S-O (Sulfonic acid) | Stretching | 900 - 1000 |

Note: These are predicted values based on data from analogous compounds. Actual experimental values may vary.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the pyridine ring breathing modes and the symmetric stretching vibrations of the sulfonyl group. researchgate.netnih.govnih.gov Theoretical calculations using methods like DFT can be used to simulate the Raman spectrum and aid in the assignment of the observed vibrational modes. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides critical insights into the electronic structure and photophysical properties of molecules. For this compound and its derivatives, Ultraviolet-Visible (UV-Vis), fluorescence, and phosphorescence spectroscopies are powerful tools to probe their electronic transitions and excited state behaviors.

The UV-Vis absorption spectra of aminopyridine derivatives are characterized by transitions involving π→π* and n→π* electronic promotions. For derivatives of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile, strong absorption is observed in the near-UV range, with absorption maxima (λmax) typically falling between 349 and 364 nm. mdpi.com These high-intensity absorptions, with molar extinction coefficients in the range of 10,000–15,000 M-1cm-1, are indicative of π→π* transitions within the aromatic system. mdpi.com Similarly, the UV spectrum of 2,6-Diaminopyridine shows absorption peaks at 308, 244, and 203 nm. researchgate.net

For this compound, the electronic spectrum is expected to be influenced by the amino, methyl, and sulfonic acid groups attached to the pyridine ring. The amino group, being an auxochrome, is likely to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted pyridine. The specific position and intensity of these bands would be sensitive to solvent polarity and pH, which can affect the protonation state of the amino and sulfonic acid groups.

Table 1: Representative UV-Vis Absorption Maxima for Aminopyridine Derivatives

| Compound Derivative | Solvent/Conditions | Absorption Maxima (λmax, nm) |

| 2-amino-4,6-diphenyl-pyridine-3-carbonitriles | Various | 349–364 mdpi.com |

| 2,6-Diaminopyridine | Not specified | 308, 244, 203 researchgate.net |

This table presents data for related aminopyridine structures to infer the potential spectroscopic properties of this compound.

Many aminopyridine derivatives exhibit fluorescence, making them useful as fluorescent probes. sciforum.net The fluorescence properties are highly dependent on the molecular structure and the surrounding environment. For instance, 2-amino-3-cyanopyridine (B104079) derivatives are known to be fluorescent, with emission wavelengths that are sensitive to solvent polarity. sciforum.net As the solvent polarity increases, a shift in the emission wavelength is often observed. sciforum.net

The fluorescence of aminopyridines, such as 2- and 3-aminopyridine (B143674), is influenced by the nature of the lowest excited singlet state. In nonpolar solvents, this state can have significant n,π* character, leading to a smaller fluorescence rate constant. epa.gov In polar and hydrogen-bonding solvents, the π,π* character often becomes more dominant, resulting in increased fluorescence quantum yields. epa.gov For this compound, fluorescence is expected, with the emission maximum and quantum yield being dependent on the solvent and pH. Phosphorescence, which involves a transition from a triplet excited state, is less commonly reported for such molecules at room temperature in solution but may be observable under specific conditions, such as in a rigid matrix at low temperatures.

Table 2: Illustrative Fluorescence Data for Aminopyridine Derivatives

| Compound Derivative | Solvent | Emission Maxima (λem, nm) | Quantum Yield (Φ) |

| 2-amino-6-phenylpyridine-3,4-dicarboxylates | Ethanol | 480 nih.gov | 0.31 - 0.44 nih.gov |

| 2-amino-3-cyanopyridine derivatives | Various | 350 - 437 sciforum.net | Not Reported |

This table provides data for related aminopyridine structures to suggest the potential fluorescence characteristics of this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule. For this compound (C6H8N2O3S), the exact mass can be calculated and compared with the experimentally measured mass to confirm its molecular formula. Techniques such as time-of-flight (TOF) and Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry are commonly used for this purpose. nih.gov For instance, HRMS has been effectively used to identify novel halogenated sulfonic acids in water samples by providing accurate mass data that leads to confident molecular formula assignments. nih.gov

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, where a precursor ion is selected, fragmented, and the resulting product ions are analyzed. The fragmentation patterns provide valuable information about the connectivity of atoms within the molecule.

For this compound, the fragmentation in positive ion mode would likely involve several characteristic pathways:

Loss of SO3: A common fragmentation pathway for sulfonic acids is the loss of a sulfur trioxide molecule (80 Da).

Alpha-Cleavage of the Amine Group: Aliphatic amines often undergo cleavage at the C-C bond alpha to the nitrogen atom. libretexts.org In this case, cleavage of the methyl group could occur.

Pyridine Ring Fragmentation: The substituted pyridine ring can undergo characteristic cleavages. researchgate.net

In negative ion mode, deprotonation would likely occur at the sulfonic acid group, and fragmentation might involve the loss of SO2.

Table 3: Predicted Key Fragmentation Pathways for this compound

| Precursor Ion | Predicted Fragment | Neutral Loss | Fragmentation Type |

| [M+H]+ | [M+H - SO3]+ | SO3 | Loss of sulfonic acid group |

| [M+H]+ | [M+H - CH3]+ | CH3 | Alpha-cleavage |

| [M-H]- | [M-H - SO2]- | SO2 | Loss from sulfonate group |

This table is based on general fragmentation principles for amines and sulfonic acids and provides a predictive guide for the MS/MS analysis of this compound. libretexts.orgresearchgate.net

X-ray Diffraction Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms, bond lengths, bond angles, and intermolecular interactions can be determined.

For this compound, a single crystal X-ray diffraction study would reveal its solid-state conformation and packing. Based on studies of related pyridine sulfonic acids and sulfonamides, it is expected that the crystal structure would be heavily influenced by hydrogen bonding. acs.orglookchem.com The presence of the amino group (a hydrogen bond donor) and the sulfonic acid group (both a donor and an acceptor) would likely lead to the formation of extensive hydrogen-bonding networks. acs.orglookchem.com These interactions play a crucial role in stabilizing the crystal lattice. The pyridine nitrogen can also act as a hydrogen bond acceptor. It is also possible that the compound exists as a zwitterion in the solid state, with the sulfonic acid proton transferred to the pyridine nitrogen or the amino group.

Table 4: Typical Crystallographic Parameters for Related Pyridine Derivatives

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| Pyridine Sulfonamides | Monoclinic, Orthorhombic | P21/c, P212121, Pbca | N-H···O, N-H···N hydrogen bonds lookchem.com |

| Pyridine Sulfonic Acids | Monoclinic, Triclinic | P21/n, P-1 | N+-H···O- hydrogen bonds acs.orglookchem.com |

This table summarizes crystallographic data from related pyridine sulfonamides and sulfonic acids to provide context for the expected solid-state structure of this compound. acs.orglookchem.com

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Protonation of the pyridine ring nitrogen in derivatives of 2-amino-5-methylpyridine is a common feature, leading to the formation of stable crystalline salts with various anions. researchgate.net The resulting 2-amino-5-methylpyridinium cation is essentially planar. researchgate.net The crystal structures of several such salts have been determined, revealing extensive hydrogen bonding networks that play a crucial role in their supramolecular assembly.

In the case of 2-amino-5-methylpyridinium 3-aminobenzoate (B8586502), the cation and anion are linked by N—H⋯O hydrogen bonds involving the protonated pyridine nitrogen and the amino group of the cation with the carboxylate group of the anion, forming a distinct ring motif. researchgate.net These motifs are further interconnected, creating a two-dimensional network. researchgate.net The crystal packing is also stabilized by π–π stacking interactions between the pyridinium (B92312) and benzene (B151609) rings. researchgate.net

Similarly, the crystal structure of 2-amino-5-methylpyridinium nitrate (B79036) showcases a linkage between the cation and the nitrate anion through both pyridinium and amine N—H⋯O hydrogen bonds. nih.gov These interactions result in the formation of zigzag chains within the crystal lattice. nih.gov A different arrangement is observed in 2-amino-5-methylpyridinium 6-oxo-1,6-dihydropyridine-2-carboxylate, where the cation and anion are held together by a strong N—H⋯O hydrogen bond, and pairs of anions form centrosymmetric aggregates via N—H⋯O hydrogen bonds. nih.gov

The crystallographic data for these illustrative derivatives are summarized in the table below.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 2-Amino-5-methylpyridinium 3-aminobenzoate researchgate.net | C₆H₉N₂⁺ · C₇H₆NO₂⁻ | Monoclinic | P2₁/c | 14.5021 (12) | 13.0642 (11) | 13.9859 (12) | 90 | 101.465 (2) | 90 | 2598.1 (4) | 8 |

| 2-Amino-5-methylpyridinium nitrate nih.gov | C₆H₉N₂⁺ · NO₃⁻ | Monoclinic | P2₁/c | 8.7711 (7) | 15.7261 (13) | 6.8539 (5) | 90 | 117.455 (2) | 90 | 838.92 (12) | 4 |

| 2-Amino-5-methylpyridinium 6-oxo-1,6-dihydropyridine-2-carboxylate nih.gov | C₆H₉N₂⁺ · C₆H₄NO₃⁻ | Monoclinic | P2₁/c | 11.7093 (6) | 10.4594 (6) | 11.4590 (6) | 90 | 119.203 (1) | 90 | 1225.03 (11) | 4 |

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is a powerful, non-destructive analytical technique used to identify crystalline phases and obtain information about the unit cell dimensions of a solid sample. mdpi.com Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid. mdpi.com

PXRD is instrumental in pharmaceutical sciences and materials chemistry for tasks such as phase identification, polymorph screening, and determination of sample purity. mdpi.commdpi.com The regularity and sharpness of the peaks in a PXRD pattern confirm the crystalline nature of the material. mdpi.com

While a specific powder pattern for this compound is not available in the reviewed literature, the analysis of related aminopyridine compounds illustrates the utility of the technique. For instance, the PXRD analysis of a 4-aminopyridine-based copper (II) sulphate complex revealed its crystalline nature and allowed for the determination of its crystal system and unit cell parameters. andavancollege.ac.in The sharp peaks in the diffraction pattern were indicative of a well-ordered crystalline material. andavancollege.ac.in

The data obtained from PXRD can be indexed to determine the unit cell parameters. For the 4-aminopyridine (B3432731) copper (II) sulphate complex, a triclinic crystal system was identified with the following cell parameters: a = 8.4311 Å, b = 7.4878 Å, c = 9.0807 Å, α = 116.6°, β = 138.1°, and γ = 101°. andavancollege.ac.in A representative table of indexed PXRD data is shown below, illustrating the type of information obtained from such an analysis.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 12.08 | 7.32 | 100 |

| 15.54 | 5.70 | 45 |

| 20.15 | 4.40 | 80 |

| 24.32 | 3.66 | 60 |

| 28.50 | 3.13 | 75 |

| 31.21 | 2.86 | 50 |

Note: The data in this table is hypothetical and serves as an example of a PXRD peak list.

By comparing an experimentally obtained PXRD pattern with patterns simulated from single-crystal X-ray diffraction data, one can confirm the bulk purity of a synthesized compound. mdpi.com This comparative analysis is a standard procedure in solid-state characterization to ensure that the single crystal selected for analysis is representative of the bulk sample. mdpi.com

Computational and Theoretical Investigations on 6 Amino 5 Methylpyridine 3 Sulfonic Acid

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is frequently used to calculate the optimized geometry, vibrational frequencies, and various spectroscopic properties of molecules. The B3LYP functional is a popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and is commonly used for these types of calculations. mdpi.comnih.gov

Geometry optimization is a fundamental computational procedure aimed at finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. nih.gov This process computationally explores the potential energy surface of the molecule to locate a stable conformer. For a molecule like 6-amino-5-methylpyridine-3-sulfonic acid, which has rotatable bonds—specifically around the C-S and C-N bonds—conformational analysis is crucial.

This analysis involves identifying different possible rotational isomers (rotamers) and calculating their relative energies to determine the most stable conformation. researchgate.net The energetically optimized structure provides key data on bond lengths, bond angles, and dihedral angles. These theoretical parameters serve as a foundational reference for understanding the molecule's three-dimensional structure.

| Parameter Type | Atoms Involved | Expected Value/Commentary |

|---|---|---|

| Bond Length | C-S (Pyridine-Sulfonic) | Data not available in searched literature. Expected to reflect a single bond character. |

| Bond Length | S=O (Sulfonic Acid) | Data not available in searched literature. Expected to be consistent with a double bond. |

| Bond Length | C-N (Pyridine-Amino) | Data not available in searched literature. Expected to have partial double bond character due to resonance. |

| Bond Angle | O-S-O (Sulfonic Acid) | Data not available in searched literature. Expected to be slightly less than the ideal tetrahedral angle of 109.5°. |

| Dihedral Angle | C4-C3-S-O | Data not available in searched literature. This parameter would define the orientation of the sulfonic acid group relative to the pyridine (B92270) ring. |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. researchgate.net These calculations produce a set of harmonic vibrational frequencies corresponding to the fundamental modes of molecular motion, including stretching, bending, and torsional vibrations.

The assignment of these calculated frequencies to specific vibrational modes is typically achieved through Potential Energy Distribution (PED) analysis. scielo.org.za By comparing the theoretical spectrum with experimental data (if available), a detailed spectral assignment can be made. For this compound, characteristic vibrations for the amino (-NH2), methyl (-CH3), and sulfonic acid (-SO3H) groups, as well as the pyridine ring modes, would be identified. For example, symmetric and antisymmetric stretching modes of the methyl group are expected around 2870 cm⁻¹ and 2980 cm⁻¹, respectively. researchgate.net The C-N stretching vibrations in aromatic amines are typically observed in the 1266-1382 cm⁻¹ region. researchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Asymmetric/Symmetric Stretch | Amino (-NH₂) | ~3400-3500 |

| C-H Aromatic Stretch | Pyridine Ring | ~3000-3100 |

| C-H Aliphatic Stretch | Methyl (-CH₃) | ~2900-3000 |

| S=O Asymmetric/Symmetric Stretch | Sulfonic Acid (-SO₃H) | ~1350 and ~1150 |

| C=C, C=N Ring Stretch | Pyridine Ring | ~1400-1600 |

| C-S Stretch | Pyridine-Sulfonic | ~700-800 |

Theoretical calculations are also employed to predict Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net The calculations provide theoretical chemical shifts that, when compared with experimental data, can confirm the molecular structure. The predicted shifts for this compound would reflect the electronic environment of each proton and carbon atom, influenced by the electron-donating amino and methyl groups and the electron-withdrawing sulfonic acid group.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.govscielo.org.za This calculation yields information about the electronic transitions between molecular orbitals, including the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the transitions (e.g., π→π* or n→π*). The predicted spectrum helps in understanding the electronic properties and color characteristics of the compound.

| Spectroscopy | Parameter | Expected Findings |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | Data not available in searched literature. Aromatic protons would show distinct signals influenced by substituent positions. Amino and methyl protons would appear in their characteristic regions. |

| ¹³C NMR | Chemical Shift (δ) | Data not available in searched literature. Carbon atoms attached to heteroatoms (N, S) would be significantly shifted. Ring carbons would show shifts reflecting the electronic effects of the substituents. |

| UV-Vis | λₘₐₓ (nm) | Data not available in searched literature. Electronic transitions would likely be of π→π* and n→π* type, characteristic of aromatic heterocyclic systems. |

Electronic Structure and Reactivity Descriptors

DFT calculations provide valuable information about the electronic properties and chemical reactivity of a molecule through the analysis of its molecular orbitals and electrostatic potential.

Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity and electronic properties. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons, acting as a nucleophile. Regions of high HOMO density indicate likely sites for electrophilic attack.

LUMO: Represents the ability of a molecule to accept electrons, acting as an electrophile. Regions of high LUMO density indicate likely sites for nucleophilic attack.

| Parameter | Description | Expected Influence on the Molecule |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Data not available in searched literature. The electron density is expected to be localized primarily on the pyridine ring and the amino group. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Data not available in searched literature. The electron density is expected to be distributed across the pyridine ring and the electron-withdrawing sulfonic acid group. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Data not available in searched literature. A smaller gap indicates higher chemical reactivity and lower kinetic stability. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. uni-muenchen.de It is plotted onto the molecule's electron density surface and uses a color scale to indicate different potential values. MEP maps are invaluable for predicting reactivity, intermolecular interactions, and hydrogen bonding sites. researchgate.netmdpi.com

The color-coding convention is typically:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the sulfonic acid group and the nitrogen atom of the amino group, identifying them as sites for electrophilic attack and hydrogen bond acceptance. researchgate.net Positive potential (blue) would likely be concentrated around the hydrogen atoms of the amino and sulfonic acid groups, indicating them as hydrogen bond donor sites. researchgate.net

A comprehensive article on the computational and theoretical investigations of this compound, as specified by the provided outline, cannot be generated at this time.